(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
“(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 1784763-14-9. It has a molecular weight of 266.3 and its IUPAC name is (5E)-5-(2-nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H,11,13,16)/b8-5+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Scientific Research Applications
Chemical Exposure and Health Risks
Mortalities of Workers with Chemical Exposure
A study examined the mortalities of workers exposed to 2-mercaptobenzothiazole (MBT) at a rubber chemicals plant, finding high rates of lung, prostate, and bladder cancer among those with potential exposure to potent bladder carcinogens. This suggests occupational health risks associated with chemical exposure in industrial settings (Collins, Strauss, & Riordan, 1999).
Therapeutic Applications and Safety
Nitisinone in Tyrosine Pathway Disorders
Nitisinone, a compound with a nitro-substituent similar to that in the compound of interest, is used to treat hereditary tyrosinemia type 1 (HT-1) due to its ability to interrupt tyrosine metabolism. Its safety profile suggests potential therapeutic applications for other disorders of tyrosine metabolism (Lock, Ranganath, & Timmis, 2014).
Drug Metabolism and Toxicity
Pharmacogenomics in Inflammatory Bowel Disease
Research into the metabolism of 6-mercaptopurine, a drug used to treat inflammatory bowel disease, highlights the importance of understanding how genetic factors influence drug metabolism and toxicity. This is relevant for compounds like “(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one,” as variations in metabolism can significantly impact therapeutic efficacy and safety (Dubinsky et al., 2000).
Environmental and Occupational Health
Exposure to Chemical Compounds in Children and Adolescents
A study on 2-mercaptobenzothiazole (2-MBT) exposure among children and adolescents in Germany indicates environmental or occupational exposure to chemical compounds, underlining the need for monitoring and managing such exposures to prevent potential health risks (Murawski et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H,11,13,16)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTRUEBEEFZQBL-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Akos B018304 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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